molecular formula C38H46O2 B14475340 1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} CAS No. 65848-21-7

1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}

Cat. No.: B14475340
CAS No.: 65848-21-7
M. Wt: 534.8 g/mol
InChI Key: WIFCOCBSINCERF-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is an organic compound with the molecular formula C38H46O2 It is characterized by its naphthalene core structure, which is substituted with ethylhexyl groups and connected via an ethyne linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} typically involves the coupling of naphthalene derivatives with ethyne. One common method includes the reaction of 2-[(2-ethylhexyl)oxy]naphthalene with ethyne under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The mixture is heated to a specific temperature, usually around 60°C for initial reaction and then increased to 110°C for completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, altering the compound’s properties.

    Substitution: The naphthalene rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can introduce halogen or nitro groups onto the naphthalene rings.

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} exerts its effects depends on its specific application In organic electronics, the compound’s conjugated system allows it to efficiently transport charge, making it suitable for use in semiconductors and OLEDs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is unique due to its specific ethyne linkage and the presence of ethylhexyl groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced material synthesis.

Properties

CAS No.

65848-21-7

Molecular Formula

C38H46O2

Molecular Weight

534.8 g/mol

IUPAC Name

2-(2-ethylhexoxy)-1-[2-[2-(2-ethylhexoxy)naphthalen-1-yl]ethynyl]naphthalene

InChI

InChI=1S/C38H46O2/c1-5-9-15-29(7-3)27-39-37-25-21-31-17-11-13-19-33(31)35(37)23-24-36-34-20-14-12-18-32(34)22-26-38(36)40-28-30(8-4)16-10-6-2/h11-14,17-22,25-26,29-30H,5-10,15-16,27-28H2,1-4H3

InChI Key

WIFCOCBSINCERF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C2=CC=CC=C2C=C1)C#CC3=C(C=CC4=CC=CC=C43)OCC(CC)CCCC

Origin of Product

United States

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